molecular formula C11H10F6O B3043129 1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol CAS No. 742097-70-7

1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol

Cat. No.: B3043129
CAS No.: 742097-70-7
M. Wt: 272.19 g/mol
InChI Key: MBQJJEHEDHLDBO-UHFFFAOYSA-N
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Description

1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol is an organic compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to a propanol moiety. This compound is known for its unique chemical properties, primarily due to the electron-withdrawing effects of the trifluoromethyl groups, which significantly influence its reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the corresponding ketone under hydrogen gas pressure. This approach is advantageous due to its scalability and efficiency in producing large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-one, using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be further reduced to form 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide, forming the corresponding halides.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products:

    Oxidation: 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-one.

    Reduction: 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-amine.

    Substitution: Corresponding halides such as 1-[3,5-bis(trifluoromethyl)phenyl]propan-1-chloride.

Scientific Research Applications

1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Fluorinated compounds, including those derived from this compound, are explored for their potential as drug candidates due to their enhanced metabolic stability and bioavailability.

    Industry: The compound is used in the development of specialty chemicals and agrochemicals, where the trifluoromethyl groups impart desirable properties such as increased lipophilicity and chemical resistance.

Comparison with Similar Compounds

    1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: Similar structure but with an ethyl group instead of a propyl group.

    1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-one: The ketone analog of the compound.

    3,5-Bis(trifluoromethyl)phenyl isocyanate: Contains an isocyanate group instead of a hydroxyl group.

Uniqueness: 1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol is unique due to its specific combination of trifluoromethyl groups and a hydroxyl-functionalized propyl chain. This structure imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F6O/c1-2-9(18)6-3-7(10(12,13)14)5-8(4-6)11(15,16)17/h3-5,9,18H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQJJEHEDHLDBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

742097-70-7
Record name 742097-70-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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